molecular formula C17H11BrO5 B2736257 (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 900880-97-9

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No.: B2736257
CAS No.: 900880-97-9
M. Wt: 375.174
InChI Key: BKKFZDBDILIEGM-CHHVJCJISA-N
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Description

The compound (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a synthetic aurone derivative characterized by a Z-configuration benzylidene substituent at the C2 position of the benzofuran-3(2H)-one core. Its molecular formula is C₁₇H₁₀BrO₅ (monoisotopic mass: 372.9717 Da), featuring a 3-bromo-substituted benzylidene moiety and an acetic acid side chain at the C6 position of the benzofuran ring . This compound belongs to a class of tubulin polymerization inhibitors that target the colchicine-binding site, exhibiting potent antiproliferative activity against cancer cell lines, including leukemia and solid tumors .

Key structural attributes contributing to its bioactivity include:

  • Z-configuration: Critical for maintaining optimal spatial alignment with the colchicine-binding pocket of tubulin .
  • 3-Bromobenzylidene group: Enhances hydrophobic interactions and halogen bonding within the binding site .
  • Acetic acid side chain: Improves solubility and facilitates interactions with polar residues in the tubulin dimer .

Properties

IUPAC Name

2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c18-11-3-1-2-10(6-11)7-15-17(21)13-5-4-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKFZDBDILIEGM-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzylidene Group: This step involves the condensation of a bromobenzaldehyde with the benzofuran core under basic or acidic conditions.

    Attachment of the Acetic Acid Moiety: This can be done through esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the bromobenzylidene group.

    Reduction: Reduction reactions could target the carbonyl groups or the bromobenzylidene double bond.

    Substitution: The bromine atom in the bromobenzylidene group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Researchers might study the compound for its potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: The compound or its derivatives could be investigated for use in developing new pharmaceuticals.

Industry

    Material Science: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives and structurally related benzofuran-3(2H)-one analogs have been extensively studied for their antitumor properties. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Activity Comparison of Selected Aurone Derivatives

Compound Name / ID Substituents (R₁, R₂) Molecular Formula Key Activity Data (IC₅₀) Key Findings Reference
(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid R₁: 3-Bromophenyl; R₂: Acetic acid C₁₇H₁₀BrO₅ 85 nM (PC-3 cells) Targets colchicine-binding site; induces G2/M arrest; inhibits tubulin polymerization. Low toxicity in mice (10 mg/kg) .
(Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) R₁: 1-Ethyl-5-methoxyindole; R₂: Acetonitrile C₂₂H₁₇N₂O₃ 32 nM (PC-3 cells) Superior potency in prostate cancer xenografts; no hERG inhibition. Zebrafish T-ALL model efficacy .
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) R₁: Pyridin-4-yl; R₂: 2,6-Dichlorobenzyl C₂₁H₁₂Cl₂NO₃ 67 nM (PC-3 cells) Synergistic activity with 5a; selective for leukemia cell lines (IC₅₀: 45–90 nM). Blocks myc-induced T-ALL progression in zebrafish .
(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3) R₁: 4-Bromothiophene; R₂: Acetate C₁₆H₁₀BrO₅S 210 nM (HL-60 cells) Moderate activity against leukemia; thiophene substitution reduces tubulin affinity compared to bromophenyl analogs .
{[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid R₁: 3,4-Dimethoxyphenyl; R₂: Acetic acid C₁₉H₁₆O₇ 150 nM (MCF-7 cells) Enhanced solubility due to methoxy groups; lower cytotoxicity in normal lymphocytes .
2-{[(2Z)-2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid R₁: 3-Chlorophenyl; R₂: Propanoic acid C₁₈H₁₂ClO₅ 120 nM (HeLa cells) Chloro analog shows comparable tubulin inhibition but higher metabolic instability than bromo derivatives .

Key Trends in Structure-Activity Relationships (SAR)

Substituent Effects on Potency :

  • Halogenated Aromatic Rings : Bromo (target compound) and chloro (A3, ) substituents enhance hydrophobic interactions with tubulin’s colchicine pocket, with bromine providing superior binding stability .
  • Heterocyclic Substitutions : Indole (5a) and pyridine (5b) moieties improve potency (IC₅₀ < 100 nM) by engaging in π-π stacking and hydrogen bonding .
  • Methoxy Groups : Dimethoxy derivatives () increase solubility but reduce cytotoxicity, suggesting a trade-off between bioavailability and efficacy.

Side Chain Modifications :

  • Acetonitrile (5a) : Enhances cellular uptake but may limit aqueous solubility .
  • Acetic Acid (target compound) : Balances solubility and target engagement, making it suitable for in vivo models .

Toxicity and Selectivity: The target compound and 5a exhibit minimal toxicity in murine models (10 mg/kg), whereas dichloro derivatives (5b) show higher liver enzyme elevation at equivalent doses . Leukemia-selective analogs (e.g., 5a, 5b) demonstrate >10-fold selectivity over normal lymphocytes .

Mechanistic Insights

  • Tubulin Polymerization Inhibition : All analogs disrupt microtubule dynamics by binding to the colchicine site, confirmed via molecular docking and LC-ESI-MS/MS .
  • Cell Cycle Arrest: G2/M phase arrest is consistent across derivatives, with 5a showing the most pronounced effect (90% arrest at 50 nM) .
  • In Vivo Efficacy : Zebrafish T-ALL models highlight the superiority of 5a and 5b in blocking disease progression, while the target compound requires further in vivo validation .

Biological Activity

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a bromobenzylidene group, and an acetic acid functional group. These structural components contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit anticancer activity. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

For instance, a related compound demonstrated an IC50 value of 0.87 μM against tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is crucial for DNA repair mechanisms in cancer cells . This suggests that the compound may also possess similar inhibitory effects on DNA repair pathways, thereby enhancing its anticancer potential.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often upregulated during inflammatory responses. This activity could be beneficial in treating chronic inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : It may interfere with various signaling pathways that promote cell survival and proliferation.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzofuran derivatives and evaluated their anticancer activities against various human cancer cell lines. The compound exhibited significant cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated that these compounds effectively reduced the levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Data Tables

Activity TypeRelated CompoundIC50 ValueReference
AnticancerBenzofuran Derivative0.87 μM
Anti-inflammatorySimilar StructureNot specified

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